2-乙炔基-4-硝基苯酚

描述

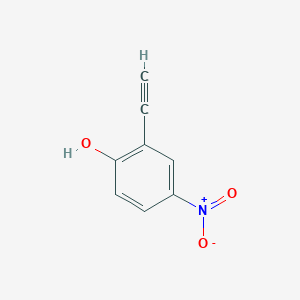

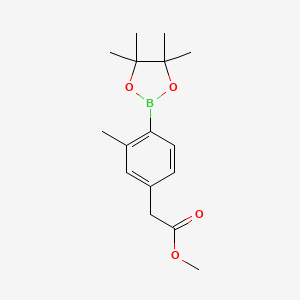

2-Ethynyl-4-nitrophenol is a chemical compound with the molecular formula C8H5NO3 . It is used in various chemical processes and is commonly present in many chemical laboratories .

Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been extensively studied . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The reduction of 4-NP has been considered a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .科学研究应用

硝基苯酚的大气化学

硝基苯酚(包括与 2-乙炔基-4-硝基苯酚相关的化合物)在大气化学中具有重要意义。它们是通过苯酚的大气硝化形成的,这可能发生在气相和液相中。大气硝基苯酚的来源包括燃烧过程的直接排放和大气中的二次形成。硝基苯酚的大气行为对于理解空气质量和二次有机气溶胶的形成至关重要。硝基苯酚的详细分析技术,例如高效液相色谱 (HPLC) 和气相色谱-质谱 (GC-MS),突出了它们的环境存在和转化过程 (Harrison et al., 2005)。

吸附和环境归趋

苯酚和 4-硝基苯酚在颗粒活性炭上的吸附行为的研究揭示了硝基苯酚污染物的环境归趋和处理。了解吸附的平衡模型和动力学可以深入了解旨在从受污染源中去除酚类化合物的净水技术。这项研究强调了为环境修复工作选择适当的吸附模型的重要性 (Kumar et al., 2007)。

硝基苯酚的环境和生物影响

已经综述了某些硝基苯酚作为水生环境中的杀伤剂的环境归趋和影响,揭示了它们对水生生态系统的短暂影响和最小的长期毒理风险。这突出了了解硝基苯酚的生态影响、其降解以及暴露后环境恢复的潜力的重要性 (Hubert, 2003)。

电子传递系统活性

已经探讨了硝基苯酚在影响土壤、沉积物和纯培养物中的电子传递系统 (ETS) 活性中的作用。这项研究提供了对环境样品中微生物生物活性的见解,以及硝基苯酚对微生物代谢过程的潜在影响。了解影响 ETS 活性的因素有助于评估各种环境基质的健康状况 (Trevors, 1984)。

高级氧化工艺

通过高级氧化工艺 (AOP) 降解有机污染物(包括对乙酰氨基酚)涉及硝基苯酚副产物。对这些过程、副产物及其生物毒性进行研究对于制定有效的净水策略和了解这些污染物对环境的影响至关重要。该研究突出了化学转化的复杂性以及对降解途径和毒性进行全面评估的必要性 (Qutob et al., 2022)。

作用机制

- This collapse of the proton motive force disrupts the cell’s primary energy production process, which relies on the proton gradient to generate ATP (adenosine triphosphate) chemical energy .

- Cells may compensate by increasing glycolysis, but this is less efficient than oxidative phosphorylation .

- In the context of weight loss, increased energy expenditure occurs due to uncoupling, but at the cost of potential toxicity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

未来方向

The future directions in the study of nitrophenols focus on environmentally friendly reduction methods and the use of nanostructured materials as catalysts for reduction . These studies aim to develop simple and effective methods for the transformation of nitrophenols into aminophenols with virtually no undesired by-products .

属性

IUPAC Name |

2-ethynyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGDPJSERRIBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313669 | |

| Record name | 2-Ethynyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885951-98-4 | |

| Record name | 2-Ethynyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885951-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3163760.png)

![{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163783.png)

![{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163785.png)

![4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B3163792.png)